molecular formula C9H8F4O B2918290 (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol CAS No. 1568105-51-0

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B2918290
CAS No.: 1568105-51-0
M. Wt: 208.156
InChI Key: GAEWCNMPWCSUNM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol is a fluorinated organic compound known for its unique chemical properties. The presence of both fluoro and trifluoromethyl groups makes it a valuable compound in various fields, including medicinal chemistry and materials science. Its structure consists of a phenyl ring substituted with a fluoro group at the 5-position and a trifluoromethyl group at the 2-position, along with an ethanol moiety.

Scientific Research Applications

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol typically involves the introduction of the fluoro and trifluoromethyl groups onto a phenyl ring, followed by the addition of an ethanol moiety. One common method is the trifluoromethylation of a fluoro-substituted phenyl compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)benzaldehyde or 5-fluoro-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-fluoro-2-(trifluoromethyl)ethylbenzene.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanol
  • (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethanol
  • (1R)-1-[5-Fluoro-2-(difluoromethyl)phenyl]ethanol

Uniqueness

(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct arrangement can lead to different interactions with molecular targets compared to its similar compounds .

Properties

IUPAC Name

(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEWCNMPWCSUNM-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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